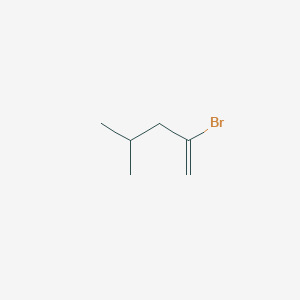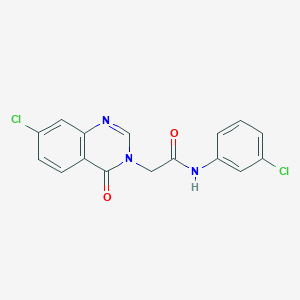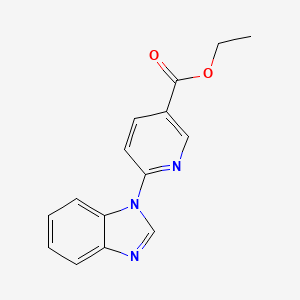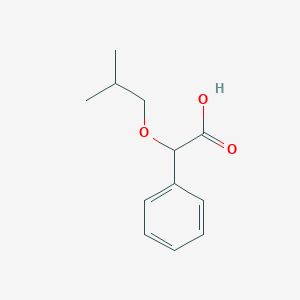![molecular formula C10H17NOS B6613995 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol CAS No. 1038231-15-0](/img/structure/B6613995.png)
3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol (MTEP) is a small molecule that has been studied for its potential therapeutic benefits in a number of areas. It is a partial agonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G-protein coupled receptor (GPCR) involved in a variety of physiological processes. MTEP has been found to modulate the activity of mGluR5, and has been studied for its potential therapeutic applications in neurological and psychiatric disorders, as well as for its potential as a drug to treat pain, inflammation, and cancer.
科学研究应用
3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol has been studied for its potential therapeutic applications in neurological and psychiatric disorders, as well as for its potential as a drug to treat pain, inflammation, and cancer. In particular, 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol has been studied for its potential to treat conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol has also been studied for its potential to treat chronic pain, inflammation, and cancer.
作用机制
3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol is a partial agonist of the mGluR5 receptor, which is a G-protein coupled receptor (GPCR) involved in a variety of physiological processes. 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol binds to the mGluR5 receptor and modulates its activity. This modulation of mGluR5 activity has been shown to have a variety of effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of the release of neurotransmitters such as glutamate and GABA.
Biochemical and Physiological Effects
The modulation of mGluR5 activity by 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol has been found to have a variety of biochemical and physiological effects. For example, 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol has been shown to modulate synaptic plasticity, regulate neuronal excitability, and modulate the release of neurotransmitters such as glutamate and GABA. In addition, 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol has been found to reduce inflammation, reduce pain, and inhibit the growth of cancer cells.
实验室实验的优点和局限性
3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solution. In addition, its effects on mGluR5 activity can be easily measured using a variety of techniques. However, there are also some limitations to using 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol in laboratory experiments. For example, it is not always easy to control the concentration of 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol in solution, and its effects can vary depending on the concentration.
未来方向
The potential therapeutic applications of 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol are still being explored, and there are a number of potential future directions for research. For example, further research could be conducted to explore the effects of 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol on other GPCRs, as well as to explore its potential as a drug to treat other conditions such as epilepsy, anxiety, and addiction. In addition, further research could be conducted to explore the potential of 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol as an adjuvant to existing therapies. Finally, further research could be conducted to explore the potential of 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol as a prodrug, and its potential to deliver other drugs to the brain.
合成方法
3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol has been synthesized through a variety of methods, including condensation, reaction of aldehydes with amines, and the use of organometallic compounds. The most common method of synthesis is the reaction of 5-methylthiophen-2-yl-acetaldehyde with 3-aminopropanol. This reaction produces 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol and a byproduct, 2-amino-3-methylthiophene. The reaction is typically carried out in aqueous solution using a base catalyst, such as potassium carbonate or sodium hydroxide, and is usually carried out at a temperature of around 80°C.
属性
IUPAC Name |
3-[1-(5-methylthiophen-2-yl)ethylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS/c1-8-4-5-10(13-8)9(2)11-6-3-7-12/h4-5,9,11-12H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZZEGUPVVYEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(5-Methylthiophen-2-yl)ethyl]amino}propan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B6613920.png)

![N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide](/img/structure/B6613938.png)

![tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate](/img/structure/B6613959.png)

![2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B6613975.png)
![1-[4-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B6613993.png)
![2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide](/img/structure/B6614002.png)
![N-[(4-bromo-2-thienyl)methyl]-N-methylbenzamide](/img/structure/B6614004.png)

